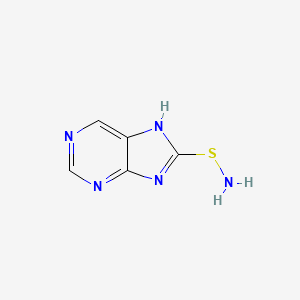

S-7H-Purin-8-yl-(thiohydroxylamine)

Description

S-7H-Purin-8-yl-(thiohydroxylamine) is a purine derivative characterized by a thiohydroxylamine (-NH-SH) substituent at the 8-position of the purine ring. The compound’s structure integrates a purine scaffold (a bicyclic system comprising a pyrimidine ring fused with an imidazole ring) modified at the 8th nitrogen with a thiohydroxylamine group.

Specifically, the “thiohydroxylamine” designation indicates replacement of an oxygen atom in hydroxylamine (-NH-OH) with sulfur (-NH-SH), a modification that significantly alters electronic and steric properties .

Properties

CAS No. |

887589-76-6 |

|---|---|

Molecular Formula |

C5H5N5S |

Molecular Weight |

167.19 g/mol |

IUPAC Name |

S-(7H-purin-8-yl)thiohydroxylamine |

InChI |

InChI=1S/C5H5N5S/c6-11-5-9-3-1-7-2-8-4(3)10-5/h1-2H,6H2,(H,7,8,9,10) |

InChI Key |

KTUHBEAQDPCSLP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=NC=N1)N=C(N2)SN |

Origin of Product |

United States |

Preparation Methods

The synthesis of S-7H-Purin-8-yl-(thiohydroxylamine) involves several steps. One common method includes the reaction of purine derivatives with thiohydroxylamine under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

S-7H-Purin-8-yl-(thiohydroxylamine) undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.

Common reagents and conditions for these reactions include solvents like ethanol or water, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

S-7H-Purin-8-yl-(thiohydroxylamine) has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which S-7H-Purin-8-yl-(thiohydroxylamine) exerts its effects involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This interaction can disrupt various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

(a) Thiohydroxylamine vs. Oxime Derivatives

Oximes (R-CH=N-OH or RR′C=N-OH) share a functional group resembling thiohydroxylamine but with oxygen instead of sulfur. For example:

- S-Methyl(thiohydroxylamine) : Contains the -NH-SH group, whereas oximes feature a -N-OH moiety.

- Oximes, however, are more stable in aqueous environments .

(b) Thiohydroxylamine vs. Thioether Purines

Thioether-containing purines, such as 9-Methylthiamiprine (2-Amino-9-methyl-6-[(1-methyl-4-nitroimidazol-5-yl)thio]purine) and N-Formylthiamiprine, feature sulfur in a thioether (-S-) linkage rather than a thiohydroxylamine group:

- 9-Methylthiamiprine: Contains a thioether bridge connecting the purine to a nitroimidazole moiety.

Structural Analogues in Pharmaceutical Chemistry

(a) Etophylline (7-(2-Hydroxyethyl)-1,3-dimethylxanthine)

A xanthine derivative with a hydroxyethyl group at the 7-position, etophylline (C₉H₁₂N₄O₃, MW 224.2) is used as a bronchodilator. Key differences:

- Substituent Position : Etophylline’s modifications are at the 1, 3, and 7 positions, whereas S-7H-Purin-8-yl-(thiohydroxylamine) is modified at the 8-position.

- Functional Groups : Etophylline’s hydroxyethyl and methyl groups contrast with the thiohydroxylamine group, resulting in divergent solubility and receptor-binding profiles .

Tabular Comparison of Key Compounds

Research Findings and Implications

- Synthetic Challenges : Thiohydroxylamine derivatives are less stable than oximes or thioethers due to sulfur’s susceptibility to oxidation, necessitating inert atmospheres for handling .

- Biological Potential: The redox activity of S-7H-Purin-8-yl-(thiohydroxylamine) may mimic endogenous antioxidants (e.g., glutathione) or act as a pro-drug releasing hydrogen sulfide (H₂S), a signaling molecule .

- Comparative Pharmacokinetics : Unlike etophylline, which is rapidly absorbed due to its hydrophilicity, S-7H-Purin-8-yl-(thiohydroxylamine)’s lipophilic -NH-SH group may enhance membrane permeability but reduce metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.